9,13,20-Trimethyldotriacontane
Description
9,13,20-Trimethyldotriacontane is a branched alkane with the molecular formula C₃₅H₇₂ and a molecular weight of 492.95 g/mol (calculated based on structural analogs in ). Its IUPAC name reflects three methyl groups positioned at carbons 9, 13, and 20 of a 32-carbon backbone (dotriacontane). This compound belongs to a class of highly branched alkanes studied for their solvation properties, chromatographic behavior, and applications in materials science.
Properties
CAS No. |
61358-34-7 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
9,13,20-trimethyldotriacontane |
InChI |
InChI=1S/C35H72/c1-6-8-10-12-14-15-16-17-19-23-27-33(3)28-24-20-21-25-30-35(5)32-26-31-34(4)29-22-18-13-11-9-7-2/h33-35H,6-32H2,1-5H3 |
InChI Key |
MLQIOOHLVRFELT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCCC(C)CCCC(C)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,13,20-Trimethyldotriacontane can be achieved through various organic synthesis techniques. One common method involves the alkylation of dotriacontane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation at the desired positions .
Industrial Production Methods
Industrial production of 9,13,20-Trimethyldotriacontane may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The process often includes purification steps such as distillation and recrystallization to remove impurities and obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
9,13,20-Trimethyldotriacontane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrocarbon into alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, often involving hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), metal catalysts (e.g., palladium, platinum)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes with fewer carbon atoms (in rare cases)
Substitution: Halogenated alkanes
Scientific Research Applications
9,13,20-Trimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Medicine: Investigated for its potential anti-inflammatory properties and interactions with biological membranes.
Mechanism of Action
The mechanism of action of 9,13,20-Trimethyldotriacontane in biological systems involves its interaction with cell membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, influencing their function and activity .
Comparison with Similar Compounds
Structural Isomers and Methyl Positioning
The position of methyl groups significantly influences physical and chemical properties. Key analogs include:
| Compound Name | Methyl Positions | Molecular Formula | Molecular Weight (g/mol) | Retention Index (RI) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 9,13,20-Trimethyldotriacontane | 9, 13, 20 | C₃₅H₇₂ | 492.95 | Not reported | ~225 (estimated) |
| 2,10,16-Trimethyldotriacontane | 2, 10, 16 | C₃₅H₇₂ | 492.95 | 223.0 | 225.0 |
| 12,16,20-Trimethyldotriacontane | 12, 16, 20 | C₃₅H₇₂ | 492.95 | 220.4 | 225.0 |
| 2,6,10,14,19,23,27,31-Octamethyldotriacontane | 8 methyl groups | C₄₀H₈₂ | 563.08 | Not reported | >250 (estimated) |
Sources : Retention indices and boiling points from ; molecular formulas from .
- Branching Effects : Increased branching (e.g., octamethyl derivatives in ) reduces crystallinity and melting points compared to linear alkanes.
- Retention Behavior : Methyl positioning alters chromatographic retention. For example, 2,10,16-Trimethyldotriacontane has a higher retention index (223.0) than 12,16,20-Trimethyldotriacontane (220.4), suggesting greater hydrophobicity or steric interactions in the former .
Solvation and Partitioning Properties
The Abraham solvation parameter model () quantifies solute descriptors (e.g., L-values) for partitioning behavior.
- L = 16.271 (a measure of hydrophobicity),
- Predicted boiling points of 225°C , consistent with other trimethylated alkanes .
Key Research Findings
- Chromatographic Analysis : Trimethylated alkanes with mid-chain methyl groups (e.g., 12,16,20-Trimethyldotriacontane) show lower retention times than those with methyl groups near the chain ends ().
- Thermodynamic Stability : Branched alkanes exhibit lower melting points than linear counterparts. For example, Dotriacontane (C₃₂H₆₆) has a fusion entropy (Δfus S) of 222.93 J/mol·K , while branched analogs are likely lower due to reduced symmetry .
- Ecological Impact : Highly branched alkanes are less biodegradable than linear alkanes, necessitating strict environmental controls during disposal .
Data Discrepancies and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
